molecular formula C12H24N2O2 B13651439 (R)-1-(Boc-amino)-3-(2-pyrrolidinyl)propane

(R)-1-(Boc-amino)-3-(2-pyrrolidinyl)propane

Cat. No.: B13651439
M. Wt: 228.33 g/mol
InChI Key: PBGQRRIIQREOFN-UHFFFAOYSA-N
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Description

®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a propyl chain, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester typically involves the reaction of ®-3-pyrrolidin-2-yl-propylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC typically yields aldehydes or ketones, while reduction with LiAlH4 produces alcohols.

Scientific Research Applications

®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar pyrrolidine ring structure.

    Pyridine: Another nitrogen-containing heterocycle with different chemical properties.

    Dichloroaniline: An aniline derivative with chlorine substituents.

Uniqueness

®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-(3-pyrrolidin-2-ylpropyl)carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)

InChI Key

PBGQRRIIQREOFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1CCCN1

Origin of Product

United States

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